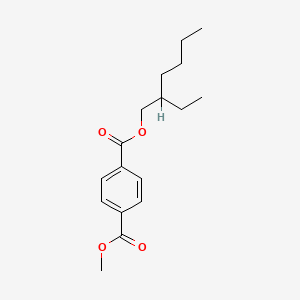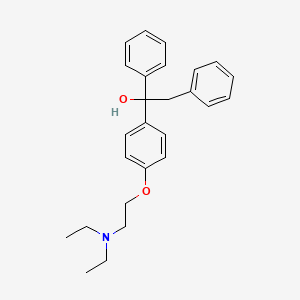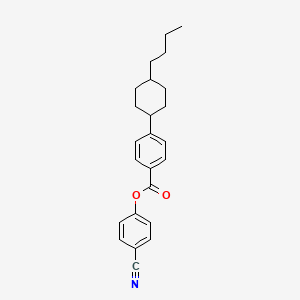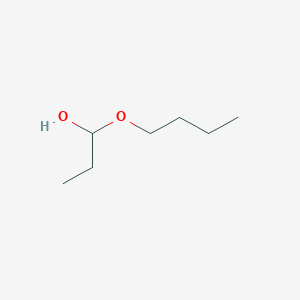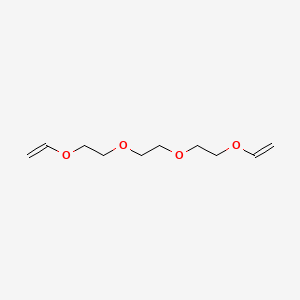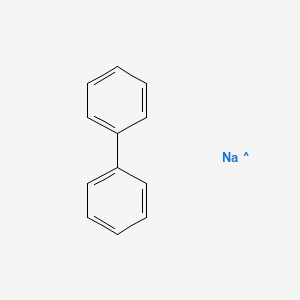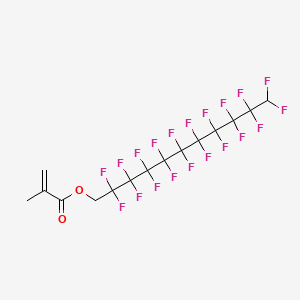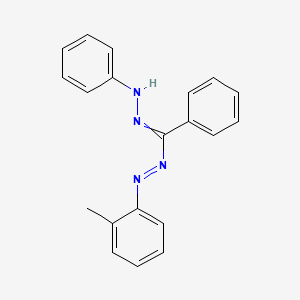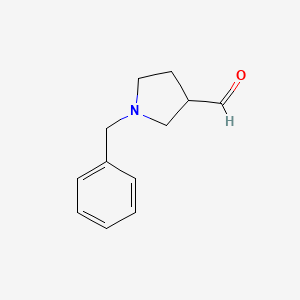
1-苄基吡咯烷-3-甲醛
描述
1-Benzylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 . It is also known by other names such as 1-benzyl-3-pyrrolidinecarbaldehyde and 1-BENZYL-3-FORMYL-PYRROLIDINE . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 1-Benzylpyrrolidine-3-carbaldehyde is 1S/C12H15NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 . The structure of the molecule is characterized by a five-membered pyrrolidine ring attached to a benzyl group and a carbaldehyde group .Physical And Chemical Properties Analysis
1-Benzylpyrrolidine-3-carbaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 280.7±33.0 °C at 760 mmHg, and a flash point of 98.4±14.8 °C . It has 2 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and a polar surface area of 20 Å2 .科学研究应用
合成和化学性质
1-苄基吡咯烷-3-甲醛是一种吡咯甲醛,具有很高的合成潜力和生物学意义。它被用于各种化学反应中,并作为多种化合物的原料。例如,它经历碱催化的反应形成仲乙炔醇和α,β-乙烯酮,突出了它在有机合成中的作用(Schmidt 等人,2012 年)。在另一项研究中,吡咯甲醛用于 Knoevenagel 缩合反应,证明了它们在绿色化学原理下生成化合物的功效(Hangarge 等人,2002 年)。
生物活性化合物合成
1-苄基吡咯烷-3-甲醛是合成生物活性化合物不可或缺的。例如,它用于制备荧光 2-(1-乙烯基-1H-吡咯-2-基)-1H-苯并咪唑,由于其强荧光,在光电学中具有应用(Trofimov 等人,2009 年)。此外,它在生产 E-2-(2-二氯甲基吡咯-1-基)乙烯基膦酰二氯化物中发挥作用,展示了其在有机合成中的多功能性(Dmitrichenko 等人,2011 年)。
药物和药学
在药学中,吡咯甲醛用于合成具有潜在抗氧化和抗炎特性的化合物,例如 1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物(Sudha 等人,2021 年)。这突出了它在开发新的治疗剂中的作用。
先进材料合成
该化合物还参与先进材料的合成。例如,由甲醛形成“铁-水杨醛”配体在金属配合物合成和催化中具有应用(Niemeyer 等人,2010 年)。
属性
IUPAC Name |
1-benzylpyrrolidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPHILDHRTJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404616 | |
| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-3-carbaldehyde | |
CAS RN |
72351-49-6 | |
| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

